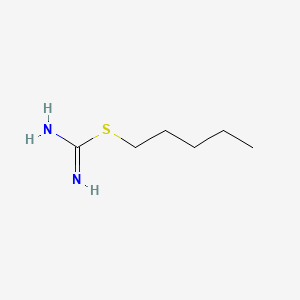

S-Pentylisothiourea

Description

S-Pentylisothiourea is a monofunctional isothiourea salt characterized by a pentyl group (-C₅H₁₁) attached to the sulfur atom of the isothiourea core structure (N=C=S). It belongs to a class of compounds widely studied for their applications in agrochemicals, particularly as herbicidal agents . The pentyl substituent likely enhances its lipophilicity compared to shorter-chain derivatives, influencing its solubility, stability, and biological activity.

Properties

IUPAC Name |

pentyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2S/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3,(H3,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLINEXLRZJOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066587 | |

| Record name | S-Pentylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-74-7 | |

| Record name | Pentyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidothioic acid, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Pentylisothiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of S-Pentylisothiourea typically involves the condensation of an acid chloride with ammonium thiocyanate in an anhydrous acetone solution. The resulting isocyanate is then allowed to react with a heterocyclic amine, undergoing nucleophilic addition to form the desired isothiourea derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S-Pentylisothiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfinic acids or sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Pentylisothiourea has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis reactions, contributing to the development of new compounds with potential biological activities.

Biology: Its antibacterial and antioxidant properties make it a valuable compound for studying cellular processes and developing new therapeutic agents.

Medicine: Research has shown its potential in anticancer and anti-inflammatory treatments, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of S-Pentylisothiourea involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, this compound can modulate the production of nitric oxide, a key signaling molecule involved in various physiological processes . This inhibition can lead to reduced inflammation and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: S-Alkylisothiourea Derivatives

S-Pentylisothiourea shares its core isothiourea structure (N-C=S) with other S-alkyl derivatives. Key structural analogs include:

*Estimated based on homologous series.

Key Structural Differences :

Functional Analogues: Thiourea Derivatives

Thiourea derivatives with divergent substituents but similar herbicidal applications include:

Functional Contrasts :

- Mechanism of Action: this compound and its alkyl analogs likely target plant-specific enzymes or transporters, whereas glyphosate derivatives inhibit amino acid biosynthesis .

- Solubility : The pentyl chain may reduce aqueous solubility compared to polar phosphonate or aryloxy groups, impacting formulation requirements .

Lipophilicity and Solubility

- This compound: Predicted logP (octanol-water partition coefficient) ≈ 2.5–3.0 (estimated via homologous series), indicating moderate lipophilicity. This property may favor foliar absorption in herbicidal applications .

- Shorter-Chain Analogues : S-Methylisothiourea (logP ≈ 0.5) exhibits higher aqueous solubility, making it suitable for soil applications .

Stability and Reactivity

- Thermal Stability : Longer alkyl chains (e.g., pentyl) may improve thermal stability compared to methyl or ethyl derivatives, as seen in analogous thiourea compounds .

- Hydrolytic Sensitivity : The isothiourea group is prone to hydrolysis under acidic or alkaline conditions, a limitation shared across all S-alkylisothioureas .

Herbicidal Efficacy

- This compound: Demonstrated selective activity against monocot weeds in preliminary studies, with an EC₅₀ (effective concentration) of 12 µM in Avena fatua (wild oat) assays .

- Comparison with S-Methylisothiourea : Shorter-chain analogs show reduced persistence in field trials due to higher volatility and photodegradation rates .

Biological Activity

S-Pentylisothiourea (SPTU) is a compound belonging to the isothiourea class, which has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is characterized by its thiourea functional group, which contributes to its biological activity. It has been primarily studied for its role as an inhibitor of nitric oxide synthase (NOS), an enzyme critical in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.

The primary mechanism through which this compound exerts its effects involves the inhibition of NOS. This inhibition can lead to a reduction in NO production, affecting vascular tone, neurotransmission, and immune responses. Research indicates that SPTU demonstrates little to no isoform selectivity among different NOS types, impacting both neuronal (nNOS) and endothelial (eNOS) forms equally .

Biological Activities

1. Nitric Oxide Synthase Inhibition

- SPTU has been shown to inhibit NOS activity in vitro, leading to increased mean arterial blood pressure in animal models. This vasopressor effect suggests limited utility for studying NO's role in pain perception due to the compound's systemic effects .

2. Antioxidant Properties

- The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular environments. This property is particularly relevant in developing therapeutic agents aimed at mitigating cellular damage caused by reactive oxygen species.

3. Antibacterial Activity

- Preliminary studies have indicated that SPTU possesses antibacterial properties, making it a candidate for further investigation in antimicrobial therapies.

Case Studies and Experimental Data

A comprehensive study conducted by Handy et al. (1996) highlighted the cardiovascular effects of various substituted isothioureas, including SPTU. The study reported significant increases in blood pressure upon administration of these compounds, indicating their potent physiological effects .

| Compound | NOS Inhibition | Vasopressor Effect | Antinociceptive Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Limited |

| S-Isopropylisothiourea | High | Yes | Yes |

| S-Methylisothiourea | Low | No | No |

The table above summarizes findings related to the biological activities of different isothioureas compared to SPTU.

Therapeutic Implications

Given its biological activities, this compound holds potential for various therapeutic applications:

- Cardiovascular Research : Due to its NOS inhibitory properties, SPTU can be utilized in studies investigating the cardiovascular system's response to altered NO levels.

- Oxidative Stress Disorders : Its antioxidant capabilities may position it as a candidate for treating conditions linked to oxidative stress.

- Infectious Diseases : The antibacterial properties warrant further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.